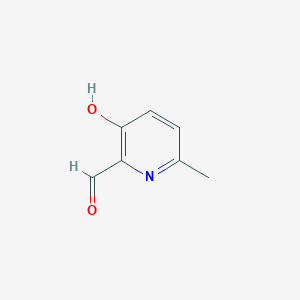

3-Hydroxy-6-methylpyridine-2-carbaldehyde

描述

Significance of Pyridine-Based Scaffolds in Chemical Biology and Medicinal Chemistry

The pyridine (B92270) ring is a privileged scaffold in the realms of chemical biology and medicinal chemistry, owing to its presence in a vast number of biologically active compounds and natural products. biosynth.comrsc.org As an isostere of benzene, the pyridine nucleus is a key component in over 7000 existing drug molecules of medicinal importance. rsc.org This nitrogen-bearing heterocycle is consistently incorporated into a diverse range of FDA-approved drugs, highlighting its importance in drug design and development. rsc.org

The significance of pyridine-based scaffolds can be attributed to several factors:

Biological Relevance: Pyridine scaffolds are found in essential natural products and vitamins, such as nicotine, pyridoxine (B80251) (Vitamin B6), and niacin. rsc.org They are also integral to the structure of vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which are involved in numerous enzymatic oxidation-reduction processes. rsc.org

Pharmacological Diversity: The pyridine moiety is a core structural feature in drugs with a wide spectrum of therapeutic applications. For instance, atazanavir (B138) is an anti-HIV agent, and imatinib (B729) mesylate is used in the treatment of chronic myelogenous leukemia. rsc.org Furthermore, pyridine-containing drugs are employed as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, antidiabetic, antimalarial, and anti-inflammatory agents.

Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH. This influences the solubility, bioavailability, and receptor-binding properties of molecules containing this scaffold, making it a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The continuous exploration of pyridine derivatives in drug discovery underscores the enduring importance of this heterocyclic system in advancing human health. rsc.org

Role of Aldehyde Functionalities in Molecular Design and Reactivity

The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom and an R group (R-CHO), is of fundamental importance in organic chemistry due to its versatile reactivity. wikipedia.org Aldehydes are crucial intermediates in organic synthesis, serving as precursors for a wide range of other functional groups and for the construction of complex carbon skeletons.

The reactivity of aldehydes is primarily governed by the electrophilic nature of the carbonyl carbon, which makes it susceptible to nucleophilic attack. wikipedia.org This reactivity allows for a variety of important chemical transformations, including:

Nucleophilic Addition Reactions: Aldehydes readily undergo addition reactions with a wide range of nucleophiles. For example, the reaction with Grignard reagents yields secondary alcohols, while the addition of cyanide ions forms cyanohydrins.

Formation of Imines and Schiff Bases: The reaction of aldehydes with primary amines leads to the formation of imines (or Schiff bases), which are important intermediates in many biological processes and are used as ligands in coordination chemistry. wikipedia.org

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing synthetic routes to these important classes of compounds.

Condensation Reactions: Aldehydes with an α-hydrogen can participate in aldol (B89426) condensation reactions, a powerful tool for forming carbon-carbon bonds.

In molecular design, the aldehyde functionality serves as a versatile anchor point for the introduction of molecular diversity. Its ability to react with a wide array of chemical partners allows for the systematic modification of a lead compound in drug discovery or the tuning of the properties of a material in materials science.

Positioning of 3-Hydroxy-6-methylpyridine-2-carbaldehyde within Heterocyclic Chemistry Research

Within the broad landscape of heterocyclic chemistry, this compound has carved out a specific niche as a valuable and specialized building block. Its unique arrangement of functional groups—a hydroxyl group, a methyl group, and an aldehyde group on a pyridine scaffold—makes it a precursor for the synthesis of more complex, functional molecules with interesting applications.

One of the notable applications of this compound is as a key intermediate in the synthesis of spiropyrans. biosynth.com Spiropyrans are a class of organic compounds known for their photochromic properties, meaning they can switch between two different forms upon exposure to light. This property makes them attractive for applications in molecular switches, optical data storage, and smart materials. The use of this specific pyridine carbaldehyde in the synthesis of spiropyrans highlights its role in the development of advanced materials with tunable optical and magnetic properties. biosynth.com

Furthermore, the structural motif of 3-hydroxypyridine (B118123) derivatives is of significant interest due to their potential biological activities, including antimicrobial and antioxidant properties. dergipark.org.trresearchgate.netontosight.ai Research into pyridine-2-carboxaldehyde thiosemicarbazones has demonstrated their potential as antineoplastic agents. nih.govacs.org The presence of the aldehyde group in this compound allows for its facile conversion into such thiosemicarbazone derivatives, positioning it as a valuable starting material in the search for new therapeutic agents.

The compound's utility is further demonstrated by its role in creating chelating agents. The arrangement of the hydroxyl and aldehyde groups can facilitate the coordination of metal ions, a property that is explored in the design of ligands for various applications in coordination chemistry and catalysis.

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQQJPSVWVFAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497500 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66497-42-5 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Hydroxy 6 Methylpyridine 2 Carbaldehyde

Established Synthetic Routes to 3-Hydroxy-6-methylpyridine-2-carbaldehyde

The synthesis of this compound can be approached through several established methods, each with its own set of advantages and challenges. These routes often involve the careful manipulation of functional groups on the pyridine (B92270) ring.

Multi-step Reaction Sequences

Multi-step synthesis provides a reliable, albeit sometimes lengthy, approach to constructing this compound. A common strategy involves the use of a readily available precursor, such as 5-hydroxy-2-methylpyridine (B31158) (also known as 6-methyl-3-pyridinol), and subjecting it to a series of chemical transformations.

One potential multi-step pathway can be conceptualized as follows:

Protection of the Hydroxyl Group: The hydroxyl group of 5-hydroxy-2-methylpyridine is first protected to prevent it from interfering with subsequent reactions. A common protecting group for this purpose is the 4-methoxybenzyl ether.

Oxidation of the Methyl Group: The methyl group at the 6-position is then oxidized to a carbaldehyde (formyl group). This transformation is a critical step in the synthesis.

Deprotection of the Hydroxyl Group: Finally, the protecting group is removed from the hydroxyl group to yield the desired product, this compound.

One-Pot Synthetic Approaches

One-pot syntheses are highly sought after in chemical manufacturing due to their efficiency, reduced waste, and cost-effectiveness. These methods involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation and purification of intermediates. While specific one-pot syntheses for this compound are not prominently reported, related pyridine derivatives have been successfully synthesized using such strategies. researchgate.netorganic-chemistry.orgnih.gov These approaches often involve the condensation of multiple components to construct the pyridine ring and its functional groups in a single operation. The development of a dedicated one-pot synthesis for this compound remains an area of interest for synthetic chemists.

Precursor Compounds and Their Chemical Transformations

The primary chemical transformation required to convert this precursor to the target molecule is the selective oxidation of the methyl group to a carbaldehyde. This is a challenging transformation due to the potential for over-oxidation or reaction at other sites on the molecule.

Another potential precursor could be 3-hydroxy-6-methylpyridine , which can be synthesized from 5-methoxy-2-methyl-pyridine. chemicalbook.com The subsequent introduction of the carbaldehyde group at the 2-position would then be necessary.

The following table summarizes the key precursor compounds and the necessary transformations:

| Precursor Compound | Necessary Transformation(s) |

| 5-Hydroxy-2-methylpyridine | Protection of the hydroxyl group, oxidation of the methyl group, deprotection of the hydroxyl group. |

| 3-Hydroxy-6-methylpyridine | Introduction of a carbaldehyde group at the 2-position. |

Methodological Advancements in this compound Synthesis

Continuous efforts are being made to improve the synthesis of this compound by optimizing reaction conditions and exploring novel catalytic approaches.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction times and costs. For the synthesis of pyridine derivatives, parameters such as temperature, solvent, and the choice of reagents and catalysts can have a significant impact on the outcome of the reaction. researchgate.net

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. For the synthesis of pyridine derivatives, various catalytic systems have been developed. chemicalbook.comnih.govrsc.orgsemanticscholar.org

In the context of synthesizing this compound, catalytic methods could be employed for several key transformations:

Catalytic Oxidation: The selective oxidation of the methyl group of a precursor like 5-hydroxy-2-methylpyridine could potentially be achieved using a suitable catalyst. This would be a more efficient and environmentally friendly alternative to stoichiometric oxidizing agents.

Catalytic Formylation: The direct introduction of a formyl group onto the pyridine ring of a precursor like 3-hydroxy-6-methylpyridine could be facilitated by a catalyst. Copper-catalyzed formylation reactions of C-H bonds have been reported for other heterocyclic systems. nih.govrsc.org

The development of specific catalysts tailored for the synthesis of this compound would represent a significant advancement in the field.

Regioselective and Chemoselective Considerations in Functionalization of this compound

The synthetic utility of this compound is intrinsically linked to the ability to selectively functionalize different positions on the pyridine ring and to control the reactivity of its distinct functional groups. The interplay between the hydroxyl, methyl, and carbaldehyde substituents dictates the regioselectivity of electrophilic and nucleophilic attacks on the aromatic core, as well as the chemoselectivity of reactions involving the functional groups themselves. While specific studies focusing exclusively on the functionalization of this compound are limited, a comprehensive understanding can be derived from the well-established principles of pyridine chemistry and the reactivity of analogous pyridoxal-like compounds.

The pyridine ring is inherently electron-deficient, a characteristic that is further modulated by the electronic nature of its substituents. The positions ortho and para to the nitrogen atom (C2, C4, and C6) are particularly electron-poor and thus susceptible to nucleophilic attack, while the meta positions (C3 and C5) are relatively more electron-rich. The substituents on this compound—a hydroxyl group at C3, a carbaldehyde at C2, and a methyl group at C6—each exert their own electronic and steric influences, leading to a complex reactivity profile.

The hydroxyl group at the C3 position is an electron-donating group through resonance, which would typically activate the ring towards electrophilic substitution, particularly at the ortho and para positions (C2, C4, and C6). Conversely, the carbaldehyde group at the C2 position is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta positions (C4 and C6 from its perspective). The methyl group at C6 is a weak electron-donating group through induction, slightly activating the ring.

This combination of activating and deactivating groups creates a nuanced landscape for regioselectivity. For electrophilic aromatic substitution, the directing effects of the powerful electron-donating hydroxyl group are expected to dominate. This would favor substitution at the C4 position, which is para to the hydroxyl group. However, the strong deactivating effect of the adjacent carbaldehyde group at C2 must be considered, which could hinder electrophilic attack on the ring altogether.

In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of the pyridine nitrogen and the carbaldehyde group makes the ring susceptible to attack, particularly at the C4 and C6 positions. However, the presence of the electron-donating hydroxyl group at C3 can counteract this effect to some extent.

Chemoselectivity is another critical consideration in the functionalization of this compound. The molecule possesses three distinct functional handles: a phenolic hydroxyl group, an aromatic aldehyde, and a methyl group. Reactions must be designed to target one of these groups selectively without affecting the others. For instance, the aldehyde can undergo a variety of transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions. The phenolic hydroxyl group can be alkylated, acylated, or otherwise modified. The methyl group is generally less reactive but can be a site for radical halogenation under specific conditions.

The following table summarizes the expected regioselective and chemoselective outcomes for various types of reactions based on the electronic properties of the substituents and general principles of pyridine chemistry.

| Reaction Type | Predicted Regioselectivity | Rationale | Potential Chemoselective Challenges |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Predominantly at the C4 position. | The strong electron-donating hydroxyl group at C3 directs ortho and para. The C4 position is para and sterically accessible. The electron-withdrawing aldehyde at C2 deactivates the ring, making harsh conditions potentially necessary. | The aldehyde group is sensitive to strong oxidizing conditions that might be used in some electrophilic substitutions. The phenolic hydroxyl may also react. |

| Nucleophilic Aromatic Substitution | Favored at positions ortho and para to the nitrogen (C4, C6), but likely requires activation (e.g., conversion of the hydroxyl to a better leaving group). | The pyridine nitrogen and the C2-carbaldehyde make the ring electron-deficient. However, a leaving group is necessary for substitution to occur. | The aldehyde group is susceptible to nucleophilic attack. |

| Aldehyde Chemistry (e.g., Wittig, Grignard) | Reaction at the C2-carbaldehyde. | The aldehyde is a reactive electrophile. | Strongly basic reagents (like Grignard reagents) can deprotonate the acidic phenolic hydroxyl group. Protection of the hydroxyl group may be necessary. |

| Hydroxyl Group Chemistry (e.g., Etherification, Esterification) | Reaction at the C3-hydroxyl group. | The phenolic hydroxyl is nucleophilic and can react with electrophiles. | The aldehyde can be sensitive to acidic or basic conditions used for these transformations. |

It is important to note that these are predictions based on established chemical principles. The actual outcome of a reaction can be influenced by various factors including the specific reagents, solvents, and reaction conditions employed. Experimental validation is crucial to determine the precise regioselective and chemoselective behavior of this compound in any given transformation.

Derivatization Strategies and Functionalization of 3 Hydroxy 6 Methylpyridine 2 Carbaldehyde

Synthesis of Imines and Schiff Bases from 3-Hydroxy-6-methylpyridine-2-carbaldehyde

The aldehyde functional group of this compound is highly susceptible to nucleophilic attack, particularly from primary amines, leading to the formation of imines, commonly known as Schiff bases. wikipedia.org These compounds are notable for their robust nature and their ability to act as bidentate ligands in coordination chemistry. wikipedia.org

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine or hydrazide. This reaction is often catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the imine.

The general reaction involves refluxing the aldehyde with an equimolar amount of the amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). science.govnih.gov The versatility of this reaction allows for the introduction of a wide variety of substituents (R-groups) onto the imine nitrogen, thereby tuning the electronic and steric properties of the resulting Schiff base ligand.

| Amine/Hydrazide Reactant | Resulting Schiff Base Structure (General) | Potential R-Group |

|---|---|---|

| Aniline Derivatives |  (Illustrative General Structure) (Illustrative General Structure) | Substituted Phenyl Rings |

| Aliphatic Amines | Alkyl Chains | |

| Hydrazides (e.g., Benzhydrazide) | -NH-CO-Ar |

This table illustrates the types of amines and hydrazides that can be reacted with this compound to form various Schiff bases.

Research on analogous structures, such as 3-hydroxypyridine-4-carboxaldehyde, has demonstrated the successful synthesis of a series of Schiff bases by reacting the aldehyde with various substituted anilines. researchgate.net These studies confirm that the resulting compounds exist predominantly in the hydroxy-imino tautomeric form, stabilized by an intramolecular hydrogen bond. researchgate.net

A particularly significant class of Schiff bases derived from this compound are the thiosemicarbazones. These compounds are formed through the condensation of the aldehyde with thiosemicarbazide (B42300) or its N-substituted derivatives. researchgate.net Thiosemicarbazones are of considerable interest due to their coordination chemistry and potential biological activities. chemmethod.com

The synthesis is typically a straightforward one-pot reaction where the aldehyde and thiosemicarbazide are condensed, often in a refluxing alcoholic solvent like methanol, to yield the corresponding thiosemicarbazone. researchgate.netchemmethod.com This reaction proceeds with good yields. researchgate.net

| Aldehyde Reactant | Thiosemicarbazide Reactant | Product | Typical Reaction Conditions |

|---|---|---|---|

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | Reflux in Methanol or Ethanol |

| This compound | N4-methylthiosemicarbazide | N4-methyl-3-hydroxy-6-methylpyridine-2-carbaldehyde thiosemicarbazone | Reflux in Methanol or Ethanol |

| This compound | N4-phenylthiosemicarbazide | N4-phenyl-3-hydroxy-6-methylpyridine-2-carbaldehyde thiosemicarbazone | Reflux in Methanol or Ethanol |

This table outlines the synthesis of various thiosemicarbazone derivatives from this compound.

Studies on similar structures, such as 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, have been extensively reported, highlighting the robustness of this synthetic route. nih.gov Furthermore, the synthesis and antitumor activity of related compounds like 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones have been investigated, underscoring the importance of this class of derivatives. acs.org

Reactions Involving the Pyridine (B92270) Nitrogen and Hydroxyl Group

Beyond the aldehyde, the pyridine nitrogen and the hydroxyl group of this compound offer additional sites for functionalization. The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile, while the hydroxyl group can participate in reactions typical of phenols.

3-Hydroxypyridines are known to exhibit basic properties and react with strong acids to form pyridinium (B92312) salts. researchgate.net The reaction typically involves the protonation of the pyridine nitrogen. researchgate.netdergipark.org.tr Studies on 3-hydroxypyridine (B118123) have shown that its reaction with various acids proceeds with the protonation of the nitrogen atom, leaving the aromatic hydroxyl group uninvolved. dergipark.org.tr

Furthermore, the reactivity of hydroxypyridines can be ambident, with reactions potentially occurring at either the nitrogen atom or the oxygen of the hydroxyl group, depending on the reactant and conditions. researchgate.net For instance, the reaction of 3-hydroxypyridine with 1-chloro-2,4,6-trinitrobenzene results in the formation of a 3-pyridinyl ether, indicating that the oxygen atom acts as the nucleophile. researchgate.net In contrast, 4-hydroxypyridine (B47283) reacts at the nitrogen atom under similar conditions. researchgate.net This differential reactivity highlights the potential to selectively functionalize either the nitrogen or the oxygen of this compound by carefully choosing the reaction conditions and reagents.

Advanced Functionalization for Novel Molecular Architectures

The combination of aldehyde, hydroxyl, and pyridine functionalities in a single molecule makes this compound an excellent building block for constructing complex, multi-ring systems through intramolecular cyclization and annulation reactions.

Ring-closing reactions can be employed to build new heterocyclic rings onto the pyridine scaffold. For instance, ring-closing metathesis (RCM) is a powerful tool for the synthesis of substituted pyridines and other N-heterocycles. rsc.org While direct examples using this compound are specific, the principles can be applied. A diene could be tethered to the pyridine ring, for example, via etherification of the hydroxyl group or formation of an imine at the aldehyde, followed by an RCM reaction to form a fused ring.

Hetero-Diels-Alder reactions represent another strategy for constructing polysubstituted 3-hydroxypyridine scaffolds in a single step. rsc.org Annulation reactions, such as the [3+2] annulation of 1,4-dithiane-2,5-diol (B140307) with cyanopyridines, can be used to synthesize hydroxy-thiazoline substituted pyridine derivatives, demonstrating how the pyridine ring can be elaborated into more complex heterocyclic systems. researchgate.net

A significant area of advanced functionalization is the synthesis of bicyclic and tricyclic pyridinones, which are core structures in several biologically active compounds. researchgate.net Methodologies for constructing these systems often involve the transformation of precursor molecules that contain functionalities similar to those in this compound.

One approach involves the ring-opening of bicyclic precursors like 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones, which bear a "hidden" aldehyde moiety, with binucleophiles like diamines. nih.govmdpi.com This strategy, promoted by ammonium (B1175870) acetate (B1210297) or acetic acid, leads to the formation of polycyclic pyridones. nih.govmdpi.com The reaction of these precursors with o-phenylenediamine (B120857) can even lead to the formation of benzimidazole-fused 4-pyridones. mdpi.com

| Starting Material Class | Reaction Type | Resulting Architecture | Key Features |

|---|---|---|---|

| Functionalized Pyridines | Intramolecular Mitsunobu Reaction | Bicyclic Pyridone | Formation of a second ring fused to the pyridine. nih.gov |

| Pyridinium Salt Intermediate | Hydrolysis | Bicyclic Pyridone | Creation of the pyridone moiety from a pyridinium precursor. nih.gov |

| 3-hydroxy-dihydropyrido-oxazinones | Ring-Opening with Binucleophiles | Polycyclic Fused Pyridones | Utilizes a masked aldehyde for cyclization with diamines or amino alcohols. nih.govmdpi.com |

| Arylhydrazonopropanals | 6π-Electrocyclization | Tricyclic Pyrido[3,2-c]cinnoline | An intramolecular pericyclic reaction to form a tricyclic system. nih.gov |

This table summarizes advanced synthetic strategies that can be conceptually applied to this compound for the formation of complex pyridinone structures.

These advanced strategies demonstrate the potential of this compound as a key intermediate for the synthesis of diverse and complex heterocyclic structures, particularly bicyclic and tricyclic pyridinone systems of medicinal interest. researchgate.netnih.gov

Coordination Chemistry of 3 Hydroxy 6 Methylpyridine 2 Carbaldehyde and Its Complexes

Ligand Properties of 3-Hydroxy-6-methylpyridine-2-carbaldehyde

The coordination behavior of this compound is dictated by its unique structural arrangement, which facilitates chelation and allows for modifications that can tune its electronic and steric properties.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group. This forms a stable five-membered chelate ring. The coordination involves the displacement of the hydrogen atom from the hydroxyl group, leading to the formation of a formal negative charge on the oxygen atom, which then binds to the positively charged metal ion.

The primary coordination mode involves the pyridine nitrogen and the phenolate (B1203915) oxygen. The aldehyde group, while not always directly involved in coordination, plays a crucial role in the electronic properties of the ligand and can be a site for further reactions to form Schiff base ligands, which can then introduce additional coordination sites. In some instances, depending on the metal ion and reaction conditions, the aldehyde oxygen could potentially participate in coordination, leading to different structural motifs.

Theoretical studies on related 2-hydroxypyridine (B17775) molecules indicate that the geometry and electronic distribution are influenced by the position of substituents. For instance, the presence of a methyl group can alter bond lengths and angles within the pyridine ring, which in turn can affect the ligand's coordination properties .

The presence of the methyl group at the 6-position of the pyridine ring in this compound has a notable influence on its behavior as a ligand. The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This enhanced electron density on the pyridine nitrogen atom can lead to a stronger bond with the metal center, thereby increasing the stability of the resulting complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and properties.

The general procedure for the synthesis of transition metal complexes with this compound involves dissolving the ligand and the metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695), and refluxing the mixture for a specific period. The resulting complex often precipitates out of the solution upon cooling or after the addition of a less polar solvent.

Pt(II) and Pd(II) Complexes: The synthesis of palladium(II) and platinum(II) complexes with pyridine derivatives often involves the reaction of the ligand with a precursor such as K2PtCl4 or Pd(CH3COO)2 jscimedcentral.comuomustansiriyah.edu.iq. For instance, square planar Pd(II) complexes with substituted pyridine ligands have been synthesized and their structures confirmed by various analytical methods nih.gov.

Ni(II) and Co(II) Complexes: Nickel(II) and Cobalt(II) complexes can be prepared by reacting the ligand with salts like Ni(NO3)2·6H2O or CoCl2·6H2O in an alcoholic solution ijstr.orgrsc.org. Depending on the stoichiometry and the presence of other coordinating anions or solvent molecules, these complexes can adopt various geometries, such as octahedral or square planar bas.bgnih.gov.

Zn(II) Complexes: Zinc(II) complexes are typically synthesized by reacting the ligand with a zinc salt, such as Zn(CH3COO)2·2H2O or ZnCl2 nih.gov. The resulting complexes are often tetrahedral or octahedral, depending on the coordination environment .

Fe(II) Complexes: Iron(II) complexes can be prepared from iron(II) salts like FeCl2 or Fe(OTf)2 . These complexes are often octahedral and can be sensitive to air, requiring synthesis under an inert atmosphere.

V(V) Complexes: Vanadium(V) complexes, particularly oxidovanadium(V) complexes, can be synthesized from precursors like VO(acac)2 or VOSO4 in the presence of an oxidizing agent or by using a V(V) starting material nih.gov. The resulting complexes often have a square pyramidal or octahedral geometry.

The characterization of the synthesized metal complexes is crucial for confirming their formation and elucidating their structures.

FT-IR Spectroscopy: In the FT-IR spectrum of the free ligand, a broad band corresponding to the O-H stretching vibration of the hydroxyl group is typically observed. Upon complexation, this band disappears, indicating the deprotonation and coordination of the hydroxyl oxygen to the metal ion. The C=O stretching vibration of the aldehyde group may show a shift upon coordination if it is involved in binding. New bands at lower frequencies, corresponding to the M-N and M-O stretching vibrations, confirm the coordination of the ligand to the metal center ijstr.orgnih.gov.

NMR Spectroscopy: 1H NMR spectroscopy is a valuable tool for characterizing diamagnetic complexes (e.g., Pt(II), Pd(II), Zn(II)). Upon coordination, the signals of the protons on the pyridine ring and the aldehyde proton typically show a downfield shift due to the deshielding effect of the metal ion. For paramagnetic complexes (e.g., some Co(II), Ni(II), Fe(II) complexes), the NMR signals are often broadened and significantly shifted, providing information about the magnetic properties of the complex nih.govbas.bg.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. The spectra typically show intraligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes jscimedcentral.comijstr.orgnih.gov. The positions and intensities of these bands are characteristic of the metal ion and its coordination environment.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry. The fragmentation pattern can also provide structural information ijstr.orgnih.gov.

Elemental analysis (C, H, N) is a fundamental technique used to determine the empirical formula of the synthesized complexes. The experimentally found percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex. This data, in conjunction with spectroscopic and other analytical data, allows for the definitive determination of the composition and structure of the metal complexes ijstr.orgbas.bgnih.gov.

Below is an interactive data table summarizing the expected elemental analysis for hypothetical 1:2 (metal:ligand) complexes of this compound with various divalent metal ions.

| Metal Ion | Complex Formula | Calculated %C | Calculated %H | Calculated %N |

| Ni(II) | [Ni(C7H6NO2)2] | 50.80 | 3.65 | 8.46 |

| Zn(II) | [Zn(C7H6NO2)2] | 50.09 | 3.60 | 8.34 |

| Pd(II) | [Pd(C7H6NO2)2] | 44.41 | 3.20 | 7.40 |

| Co(II) | [Co(C7H6NO2)2] | 50.78 | 3.65 | 8.46 |

| Fe(II) | [Fe(C7H6NO2)2] | 51.25 | 3.69 | 8.54 |

Structural Elucidation of Coordination Compounds

The three-dimensional arrangement of atoms and the nature of the chemical bonds in the metal complexes of this compound and its derivatives, particularly Schiff bases, are primarily determined through single-crystal X-ray diffraction.

X-ray Crystallography of Metal Complexes

While specific crystallographic data for a wide range of this compound complexes is specialized, the principles can be illustrated with data from analogous structures. For example, Fe(II) and Co(II) complexes with similar Schiff base ligands have been reported to crystallize in the monoclinic system, whereas related Cu(II) complexes may adopt an orthorhombic system. jocpr.com The specific parameters, such as unit cell dimensions and space group, are unique to each complex and depend on the metal ion, the counter-ion, and the presence of solvent molecules in the crystal lattice.

Table 1: Representative Crystal Data for Metal Complexes with Related Ligands

| Parameter | Fe(II) Complex Example jocpr.com | Co(II) Complex Example jocpr.com | Cu(II) Complex Example jocpr.com |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| a (Å) | 10.2 | 10.8 | 17.5 |

| b (Å) | 18.2 | 18.5 | 11.2 |

| c (Å) | 7.9 | 8.1 | 8.9 |

| α (°) | 90 | 90 | 90 |

| β (°) | 89.8 | 91.2 | 90 |

| γ (°) | 90 | 90 | 90 |

Note: This table presents illustrative data from complexes with structurally similar ligands to demonstrate typical crystallographic findings.

Geometry and Bonding within Complexes

The geometry of metal complexes derived from this compound is dictated by the coordination number of the central metal ion and the denticity of the ligand. Schiff bases formed from this aldehyde typically act as tridentate ligands, coordinating through the phenolic oxygen, the imine nitrogen, and the pyridine nitrogen atom. chemijournal.com This NNO donor set facilitates the formation of stable chelate rings.

In many documented cases involving Schiff base ligands, transition metals like Co(II), Ni(II), and Cu(II) form complexes with a 1:2 metal-to-ligand stoichiometry, resulting in an octahedral geometry around the metal center. chemijournal.comresearchgate.net The two tridentate ligands occupy the six coordination sites of the metal ion. Other geometries, such as tetrahedral, can also occur, particularly with different metal ions or under different reaction conditions. jocpr.comchemprob.org

Bonding within these complexes is characterized by the coordinate covalent bonds between the metal ion (Lewis acid) and the donor atoms of the ligand (Lewis base). The deprotonation of the phenolic hydroxyl group upon coordination is a common feature, indicated by the disappearance of the O-H stretching frequency in the infrared spectra of the complexes. ijcce.ac.ir The coordination of the imine and pyridine nitrogens is also confirmed by shifts in their respective vibrational frequencies.

Equilibrium Studies and Stability Constants of Metal Complexes

Equilibrium studies are crucial for understanding the stability of metal complexes in solution. These studies provide quantitative measures of the binding affinity between the metal ion and the ligand.

pH-Metric Studies for Ligand and Complex Formation

The pH-metric titration method, particularly the Calvin-Bjerrum technique as modified by Irving and Rossotti, is a widely used and reliable method for determining the stability constants of metal complexes in solution. core.ac.ukorientjchem.org The procedure involves titrating a solution containing the ligand, with and without the metal ion, against a standard base.

The first step in these studies is the determination of the proton-ligand stability constants (pKₐ). For a ligand like a Schiff base derived from this compound, there is typically one dissociable proton from the phenolic -OH group. chemijournal.com By analyzing the titration curves, the pKₐ value, which corresponds to the pH at which half of the ligand is deprotonated, can be calculated. orientjchem.orgresearchgate.net

Thermodynamic Parameters of Complexation

To gain a complete understanding of the spontaneity and driving forces of the complexation reaction, thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) are determined. These values can be calculated by measuring the stability constants at different temperatures. chemijournal.com

The enthalpy (ΔH) and entropy (ΔS) changes can be determined from the van't Hoff equation by plotting log K against 1/T.

Table 2: Representative Thermodynamic Data for Divalent Metal Complexes with a Related Schiff Base Ligand at 25°C

| Metal Ion | log K₁ | log K₂ | -ΔG (kJ/mol) | -ΔH (kJ/mol) | ΔS (J/K·mol) |

|---|---|---|---|---|---|

| Co(II) | 6.85 | 6.10 | 73.90 | 45.15 | 96.44 |

| Ni(II) | 7.25 | 6.45 | 78.18 | 48.25 | 100.40 |

| Cu(II) | 8.50 | 7.85 | 93.30 | 58.65 | 116.24 |

| Zn(II) | 6.50 | 5.85 | 70.48 | 42.30 | 94.54 |

Source: Adapted from representative data for analogous systems to illustrate typical thermodynamic values. chemijournal.com

Investigation of Biological Activities and Molecular Mechanisms

Evaluation of Antimicrobial and Antifungal Potentials

While comprehensive studies on the antimicrobial and antifungal properties of 3-Hydroxy-6-methylpyridine-2-carbaldehyde are not extensively documented, research into its derivatives, particularly Schiff bases and their metal complexes, provides significant insights into the potential of this class of compounds.

Activity against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of pyridine (B92270) carbaldehydes, especially when complexed with metal ions, have shown notable antibacterial action. Studies on metal complexes of Schiff bases derived from compounds structurally related to this compound indicate that these complexes often exhibit greater antibacterial activity than the parent compounds. For instance, copper(II) complexes of hydrazones derived from 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde have demonstrated activity against tested bacterial strains. researchgate.net The antibacterial efficacy often follows a trend where metal complexes are more potent than the Schiff base ligands alone. researchgate.net This enhanced activity is observed against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. ekb.egmdpi.com The chelation of the metal ion by the ligand is believed to be a key factor in this increased potency. researchgate.net

Interactive Data Table: Antibacterial Activity of Related Pyridine-Derivative Metal Complexes

| Compound/Complex | Bacterial Strain | Activity/Zone of Inhibition |

| Cu(II) Complex of a Quinoline-carbaldehyde derivative | Pseudomonas aeruginosa | 20.90 ± 2.00 mm |

| Cu(II) Complex of a Quinoline-carbaldehyde derivative | Staphylococcus aureus | 19.69 ± 0.71 mm |

| Cu(II) Complex of a Quinoline-carbaldehyde derivative | Streptococcus pyogenes | 18.58 ± 1.04 mm |

| Zn(II) Complex of a Quinoline-carbaldehyde derivative | Various bacteria | Lower activity than Cu(II) complex |

Note: The data presented is for structurally related quinoline-carbaldehyde metal complexes to illustrate the antibacterial potential of this class of compounds. nih.gov

Antifungal Efficacy

The antifungal potential of pyridine derivatives has been an area of active research. nih.gov Similar to antibacterial activity, the formation of hydrazone derivatives and their subsequent coordination with metal ions can lead to significant antifungal properties. For example, Schiff base metal complexes derived from 2-amino-3-methylpyridine (B33374) have been screened against fungal strains such as Aspergillus niger and Candida albicans, demonstrating their potential as antifungal agents. ekb.eg Certain novel pyridine-containing compounds have shown fungicidal activity against Candida albicans, including strains resistant to conventional antifungal drugs like fluconazole. nih.gov The structural modifications on the pyridine ring and the nature of the substituents play a crucial role in determining the antifungal potency. mdpi.com

Proposed Mechanisms of Antimicrobial Action (e.g., metal chelation)

A primary proposed mechanism for the antimicrobial action of pyridine-carboxaldehyde derivatives, especially thiosemicarbazones and other Schiff bases, is their ability to act as chelating agents. nih.gov These compounds can sequester essential metal ions, such as iron, copper, and zinc, which are vital for the survival and enzymatic functions of microbial cells. researchgate.net

According to Tweedy's chelation theory, the chelation process reduces the polarity of the metal ion, which in turn increases the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid layers of the microbial cell membrane. Once inside the cell, the complex can disrupt normal cellular processes by interfering with enzymes or metal-dependent proteins, leading to the inhibition of microbial growth or cell death. researchgate.netresearchgate.net The antimicrobial effect of a pyridine-based metal chelator, pyridine-2,6-dithiocarboxylic acid, was found to be reduced by the addition of metals like Fe(III), Co(III), and Cu(II), supporting the hypothesis that metal sequestration is a key mechanism of its antimicrobial activity. researchgate.net

Antineoplastic and Anticancer Research

The investigation of this compound derivatives has yielded promising results in the field of anticancer research. Thiosemicarbazone derivatives, in particular, have been a focal point due to their potent inhibitory effects on cancer cell proliferation.

In Vitro Cytotoxicity Assays (e.g., MTT assay on HeLa cells)

In vitro studies are crucial for the initial screening of potential anticancer compounds. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Platinum(II) complexes of thiosemicarbazones derived from the closely related 3-hydroxypyridine-2-carboxaldehyde (B112167) have been synthesized and evaluated for their anticancer activity against human cervical cancer (HeLa) cells. researchgate.netbenthamdirect.com

These studies have provided specific data on the cytotoxic effects of these compounds. For instance, platinum(II) complexes of N(4)-methyl and N(4)-pyrrolidinyl thiosemicarbazones of 3-hydroxypyridine-2-carboxaldehyde showed moderate antineoplastic activity. researchgate.netbenthamdirect.com Furthermore, zinc(II) complexes of similar thiosemicarbazone ligands have also been investigated for their antiproliferative potential against a panel of cancer cell lines, including HeLa cells. researchgate.net

Interactive Data Table: Cytotoxicity of 3-Hydroxypyridine-2-carboxaldehyde Thiosemicarbazone Platinum(II) Complexes on HeLa Cells

| Compound | IC₅₀ Value (µM) |

| Platinum(II) complex of 3-hydroxypyridine-2-carboxaldehyde N(4)-methyl thiosemicarbazone | 107.16 |

| Platinum(II) complex of 3-hydroxypyridine-2-carboxaldehyde N(4)-pyrrolidinyl thiosemicarbazone | 132.13 |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. researchgate.netbenthamdirect.com

Structure-Activity Relationship (SAR) Studies for Antitumor Efficacy

Structure-Activity Relationship (SAR) studies are essential for optimizing the chemical structure of a compound to enhance its therapeutic efficacy and reduce toxicity. For pyridine-2-carboxaldehyde thiosemicarbazones, several structural features have been identified as important for their antitumor activity.

Research has shown that the substitution pattern on the pyridine ring significantly influences biological activity. For example, a comparative study indicated that 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are more active than the corresponding 3-hydroxy-derivatives in inhibiting ribonucleotide reductase and L1210 cell growth. nih.gov The nature of the substituent at the N(4) position of the thiosemicarbazone moiety also plays a critical role. In a study of platinum(II) complexes, the N(4)-methyl substituted compound exhibited better anticancer activity against HeLa cells compared to the N(4)-pyrrolidinyl substituted analogue. researchgate.netbenthamdirect.com

Mechanisms of Antineoplastic Action

The anticancer properties of thiosemicarbazone derivatives of this compound are primarily attributed to their potent ability to inhibit ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis and repair. researchgate.netelsevierpure.comcore.ac.uk This enzyme is responsible for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, which are the essential building blocks for DNA. elsevierpure.comcore.ac.uk Cancer cells, with their high proliferation rates, are particularly dependent on RNR for a steady supply of deoxynucleotides, making this enzyme an attractive target for cancer therapy. core.ac.uk

The mechanism of RNR inhibition is intricately linked to the ability of these thiosemicarbazones to chelate metal ions, most notably iron. wikipedia.orgdiva-portal.org The active form of these drugs is often their iron complex. researchgate.net Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a well-studied analogue, demonstrates this mechanism effectively. It forms a complex with iron(II) which then interacts with the R2 subunit of ribonucleotide reductase. diva-portal.orgnih.gov This interaction leads to the quenching of a crucial tyrosyl free radical required for the enzyme's catalytic activity, thereby inactivating the enzyme. wikipedia.orgdiva-portal.orgnih.gov The iron chelate of Triapine is redox-active, and its interaction with oxygen can generate reactive oxygen species (ROS) that further damage the RNR enzyme. diva-portal.orgresearchgate.net

Beyond RNR inhibition, some studies suggest that these compounds may also exert their antineoplastic effects through direct interaction with DNA. Iron complexes of some 2-formylpyridine thiosemicarbazones have been shown to promote DNA degradation in tumor cells.

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some 2-formylpyridine thiosemicarbazone derivatives are presented in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL1) | MCF-7 (Breast) | 52.4 | nih.gov |

| Iron(III) complex of HL1 (C1) | MCF-7 (Breast) | 34.3 | nih.gov |

| 4-(2,5-Dimethoxyphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL2) | MCF-7 (Breast) | 145.4 | nih.gov |

| Iron(III) complex of HL2 (C2) | MCF-7 (Breast) | 62.0 | nih.gov |

Overcoming Multi-Drug Resistance (MDR) in Cancer Therapy

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.gov One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. nih.govnih.gov

Interestingly, research has shown that some thiosemicarbazone derivatives, including Triapine, can be substrates for P-gp and MRP1. nih.gov This suggests that the effectiveness of these compounds can be limited by MDR mechanisms. However, this understanding also opens avenues for designing new derivatives that can either bypass or inhibit these efflux pumps. Strategies to overcome MDR in cancer stem cells, which heavily rely on ABC transporters for protection, include the development of competitive or allosteric modulators of these pumps. nih.gov

The development of novel thiosemicarbazone derivatives is a promising strategy to circumvent MDR. By modifying the chemical structure, it may be possible to create compounds that are no longer recognized by ABC transporters or that can inhibit their function, thereby restoring sensitivity to chemotherapy in resistant cancer cells.

Antiviral and Antiparasitic Investigations

Derivatives of the this compound scaffold have demonstrated a broad spectrum of activity against various pathogens, including viruses and parasites.

In the realm of antiviral research, thiosemicarbazones have been investigated for their efficacy against several viruses. Early studies showed that 2-acetylpyridine (B122185) thiosemicarbazone derivatives could inhibit the replication of herpes simplex virus types 1 and 2. nih.gov More recent research has explored the potential of thiosemicarbazones against other viruses, with some derivatives showing activity against SARS-CoV-2 and influenza viruses. mdpi.com For instance, certain pyridine derivatives have shown inhibitory effects on the SARS-CoV-2 virus-induced cytopathic effect, with EC50 values in the low microgram per milliliter range. mdpi.com

The antiparasitic potential of these compounds is also significant. Thiosemicarbazone derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.comtandfonline.comaminer.cn Several derivatives have shown potent trypanocidal activity, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the standard drug benznidazole. nih.govtandfonline.com Additionally, activity against Toxoplasma gondii has also been reported for some coumarin-thiosemicarbazone hybrids. nih.gov

| Compound Class/Derivative | Target Organism | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Epoxybenzooxocino[4,3-b]pyridine derivative (6a) | SARS-CoV-2 | EC50 = 2.23 µg/mL | mdpi.com |

| 6-nitrocoumarin-3-thiosemicarbazone derivative (Compound 7) | Trypanosoma cruzi | IC50 = 22.4 µM | nih.gov |

| 6-nitrocoumarin-3-thiosemicarbazone derivative (Compound 1) | Toxoplasma gondii | IC50 = 17.3 µM | nih.gov |

| Thiosemicarbazide (B42300) 31 | Trypanosoma cruzi (epimastigotes) | IC50 = 28.72 µM | tandfonline.com |

Enzyme Inhibitory Activities

As established in the discussion of their antineoplastic action, the primary enzyme target for many thiosemicarbazone derivatives is ribonucleotide reductase. researchgate.netelsevierpure.comnih.gov However, the inhibitory profile of this class of compounds is not limited to this single enzyme.

A notable secondary target is tyrosinase, a key enzyme in the biosynthesis of melanin (B1238610). rsc.orgmdpi.comtandfonline.comnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest for dermatological and cosmetic applications. Numerous thiosemicarbazone derivatives have been synthesized and shown to be potent inhibitors of mushroom tyrosinase, with many exhibiting IC50 values in the sub-micromolar to low micromolar range, often surpassing the efficacy of the standard inhibitor, kojic acid. rsc.orgmdpi.comtandfonline.comnih.govnih.gov The proposed mechanism of action involves the N-N-S tridentate system of the thiosemicarbazone chelating the copper ions in the active site of the tyrosinase enzyme. nih.gov

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4-chlorobenzaldehyde thiosemicarbazone | Mushroom Tyrosinase (diphenolase activity) | 1.82 | nih.gov |

| 2-chlorobenzaldehyde thiosemicarbazone | Mushroom Tyrosinase (diphenolase activity) | 1.22 | nih.gov |

| 4-O-substituted benzaldehyde (B42025) thiosemicarbazone derivative | Mushroom Tyrosinase | 0.34 | nih.gov |

| 4-substituted aminoacetophenone thiosemicarbazone (Compound 52) | Mushroom Tyrosinase | 0.291 | nih.gov |

| Thiosemicarbazone 1 (TSC 1) | Mushroom Tyrosinase | 5.3 | nih.gov |

| Thiosemicarbazone 3 (TSC 3) | Mushroom Tyrosinase | 5.8 | nih.gov |

Modulation of Physiological Responses

The ability of this compound derivatives to chelate iron not only underlies their anticancer activity but also influences their effects on other physiological systems, notably the cardiovascular system.

Certain aroylhydrazone iron chelators, which share structural similarities with the thiosemicarbazone derivatives, have been investigated for their cardioprotective effects. For instance, salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) has been shown to protect cardiomyocytes from oxidative injury. nih.govoup.comoup.com This is particularly relevant in the context of chemotherapy with anthracyclines, such as daunorubicin, which are effective anticancer drugs but are associated with significant cardiotoxicity, believed to be mediated by iron-dependent oxidative stress. nih.govnih.gov Studies in rabbit models have demonstrated that co-administration of iron chelators like pyridoxal (B1214274) 2-chlorobenzoyl hydrazone can offer meaningful protection against chronic anthracycline-induced cardiotoxicity, improving left ventricular function and reducing myocardial damage. nih.gov

However, the interaction with iron can also lead to adverse physiological responses. A notable side effect observed with Triapine is methemoglobinemia. nih.govnih.gov This condition arises from the oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin, which is incapable of binding and transporting oxygen. nih.govnih.gov The Fe2+-Triapine chelate can impair the natural reduction of methemoglobin back to hemoglobin, leading to a buildup of methemoglobin and potentially causing symptoms like dyspnea, headaches, and altered cognition. nih.govnih.gov This highlights the complex role of iron chelation in the physiological effects of these compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties with a high degree of accuracy.

While specific DFT studies on 3-Hydroxy-6-methylpyridine-2-carbaldehyde are not extensively available in the reviewed literature, research on structurally similar compounds provides valuable insights. For instance, a quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine (B92270), which shares the core pyridine ring with hydroxyl and methyl substitutions, was conducted using the B3LYP method with a 6-311 G(d,p) basis set. researchgate.net This study offers a framework for understanding the electronic characteristics of this class of compounds.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can determine the distribution of electrons within a molecule, identifying regions of high and low electron density. This information is crucial for understanding how the molecule will interact with other chemical species. For pyridine derivatives, the nitrogen atom and the hydroxyl group significantly influence the electronic landscape, creating a distinct charge distribution that is key to its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

In the DFT study of the related compound, 2-bromo-3-hydroxy-6-methyl pyridine, the frontier orbital energy gap was calculated to be 5.39512 eV. researchgate.net A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Structurally Similar Compound

| Compound | Computational Method | Basis Set | HOMO-LUMO Gap (eV) |

|---|

Data from a study on a structurally related compound. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding of a ligand (small molecule) to the active site of a protein.

Successful molecular docking studies identify the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding energy, a calculated value representing the strength of the interaction, is a key outcome of these studies. For instance, molecular docking studies on other pyridine carboxamide derivatives have been performed to explore their binding affinity with specific enzymes, such as urease. nih.gov These studies reveal how structural modifications to the pyridine core can influence binding interactions and inhibitory activity. nih.govmmu.ac.uk

By screening a compound against a library of known protein structures, molecular docking can help to identify potential biological targets. This is a crucial step in understanding the compound's mechanism of action and its potential therapeutic applications. For example, derivatives of 6-methylpyridine-2-carboxylic acid have been investigated as inhibitors of α-glucosidase through molecular docking, providing insights into their potential as antidiabetic agents. nih.gov While specific molecular targets for this compound have not been detailed in the available literature, the principles of molecular docking suggest it could be a valuable tool for identifying its biological partners.

Advanced Applications in Chemical Sciences

Applications in Materials Science

The functional groups within 3-Hydroxy-6-methylpyridine-2-carbaldehyde make it a valuable building block for designing novel materials with specific optical, magnetic, and structural properties. Its primary route to these applications is through the formation of Schiff base ligands and their subsequent metal complexes, which can be assembled into larger, functional supramolecular structures. The inherent fluorescence of the parent aldehyde further enhances its potential in the field of photoactive materials. researchgate.net

Research into related hydroxypyridine aldehyde derivatives has demonstrated their significant potential in creating fluorescent materials and coordination polymers. Schiff bases derived from these precursors are known to form complexes that can act as fluorescent sensors or be incorporated into coordination polymers with unique network structures. hw.ac.ukresearchgate.net

Fluorescent Sensors: Schiff bases derived from hydroxyl-aldehyde precursors are particularly effective in the design of chemosensors. The imine (-C=N-) nitrogen and the adjacent hydroxyl (-OH) oxygen create an excellent binding site for metal ions. Upon coordination, the electronic properties of the Schiff base are altered, often leading to a significant change in its fluorescence emission. This "turn-on" or "turn-off" fluorescence response allows for the selective and sensitive detection of specific metal ions. For instance, Schiff base sensors derived from similar aromatic aldehydes have shown high selectivity for aluminum (Al³⁺) ions, with the coordination event inhibiting photoinduced electron transfer and enhancing fluorescence intensity. rsc.orgmdpi.com

Coordination Polymers: Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands. The ability of this compound to form multidentate Schiff base ligands makes it an ideal candidate for constructing these networks. By choosing appropriate metal centers and reaction conditions, it is possible to control the dimensionality and topology of the resulting polymer, creating 2D or 3D frameworks. hw.ac.uk These materials are of great interest for applications in gas storage, separation, and as photoactive materials. Research on analogous systems has shown that zinc complexes of Schiff-base amino acid ligands can form robust 2D and 3D coordination polymers that exhibit strong blue-light emission. hw.ac.uk

Table 1: Fluorescence Properties of a Schiff Base Sensor System Derived from a Related Aldehyde This table presents data for an analogous fluorescent sensor to illustrate the typical performance of such materials.

| Property | Value |

| Target Ion | Al³⁺ |

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) |

| Emission Wavelength (Free Ligand) | ~410 nm (Weak) |

| Emission Wavelength (with Al³⁺) | ~488 nm (Strong Green) |

| Detection Limit | 0.193 µM |

| pH Range for Application | 4.0 - 10.0 |

Catalytic Applications

The true catalytic potential of this compound is realized upon its conversion to Schiff base ligands and subsequent complexation with transition metals. These metal complexes are widely recognized for their ability to catalyze a variety of organic transformations, combining the steric and electronic tunability of the Schiff base ligand with the redox activity of the metal center. nih.govnih.gov

The ligand framework, derived from the aldehyde, plays a crucial role in stabilizing the metal ion in various oxidation states and influences the substrate's approach to the active site, thereby controlling the reaction's efficiency and selectivity. nih.gov While specific studies on catalysts derived directly from this compound are limited, extensive research on complexes of Schiff bases from the broader pyridine-2-carboxaldehyde family demonstrates their significant catalytic prowess. researchgate.netmdpi.com

Oxidation Reactions: Metal-Schiff base complexes are particularly effective as catalysts for oxidation reactions. Manganese, cobalt, and copper complexes have been successfully employed in the oxidation of various organic substrates. For example, Mn(II) Schiff base complexes are highly selective catalysts for the epoxidation of alkenes like cyclohexene (B86901), converting them to valuable epoxide products under mild conditions. nih.govijfans.org Similarly, polystyrene-supported copper(II) Schiff base complexes have been used to catalyze the oxidation of cyclohexene with molecular oxygen, achieving conversions as high as 51.9%. researchgate.net These catalysts are often reusable and offer a more environmentally friendly alternative to stoichiometric oxidants.

Condensation Reactions: The catalytic activity of these complexes extends to carbon-carbon bond-forming reactions. For instance, copper(II) complexes of Schiff bases derived from 2-aminopyridine (B139424) have been used to catalyze the Claisen-Schmidt condensation, a key reaction for synthesizing chalcones, which are important intermediates in medicinal chemistry. mdpi.com These catalytic systems have demonstrated remarkable efficiency, with reports of product yields exceeding 90% under optimized conditions, often utilizing energy-efficient methods like ultrasonication. mdpi.com

Other Catalytic Transformations: The versatility of these catalysts is further highlighted by their application in other reactions, such as the decomposition of hydrogen peroxide and the Henry reaction (a nitro-aldol reaction). nih.govnih.gov The specific ligand structure and metal center can be tuned to optimize performance for a desired transformation.

Table 2: Catalytic Performance of Analogous Schiff Base Metal Complexes This table summarizes representative catalytic activities of complexes derived from related pyridine-carboxaldehydes to illustrate their potential.

| Catalyst System | Reaction Type | Substrate | Product Yield / Conversion | Reference |

| Mn(II)-Schiff Base Complex | Epoxidation | Cyclohexene | High Selectivity | nih.gov |

| Polystyrene-Supported Cu(II)-Schiff Base Complex | Allylic Oxidation | Cyclohexene | 51.9% Conversion | researchgate.net |

| Cu(II) Complex of a 1-(3-chlorophenyl)-N-(pyridin-2-yl)methanimine Schiff base | Claisen-Schmidt Condensation | Various Aldehydes | >90% Yield | mdpi.com |

| Co(II)-Schiff Base Complex | H₂O₂ Decomposition | H₂O₂ | Effective Decomposition | nih.gov |

Future Research Directions and Outlook

Development of Novel Synthetic Pathways

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This includes exploring solvent-free reactions or the use of aqueous media.

One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single vessel to form the target molecule, which can increase efficiency and reduce waste. nih.gov

Catalytic Methods: Exploring novel transition-metal or organocatalytic methods to achieve higher selectivity and milder reaction conditions.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Exploration of New Derivatization Reactions

The aldehyde and hydroxyl groups on the 3-Hydroxy-6-methylpyridine-2-carbaldehyde ring are key handles for a wide array of derivatization reactions. This compound serves as a valuable building block for more complex molecules. biosynth.com Future research will undoubtedly focus on leveraging this reactivity to create libraries of new compounds for various applications. Key areas for exploration include:

Schiff Base Formation: The carbaldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). rdd.edu.iqjmchemsci.com Systematically reacting the parent compound with a diverse range of aromatic and aliphatic amines could yield novel ligands with tunable electronic and steric properties, which are crucial for coordination chemistry and biological activity. nih.govjmchemsci.com

Thiosemicarbazone Synthesis: Reaction with thiosemicarbazides can produce thiosemicarbazones, a class of compounds known for its potent biological activities, including antitumor properties. acs.orgmdpi.com

Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds to form new carbon-carbon bonds, leading to a variety of derivatives with extended conjugation and potentially interesting photophysical or biological properties. researchgate.net

Hydroxyl Group Modification: The phenolic hydroxyl group can be alkylated, acylated, or used as a directing group in further aromatic substitution reactions, providing another avenue for structural diversification.

Design of Advanced Coordination Complexes with Enhanced Biological Profiles

Pyridine-based ligands, particularly those derived from this compound such as Schiff bases and thiosemicarbazones, are excellent chelators for a variety of metal ions. nih.govresearchgate.net The resulting coordination complexes often exhibit significantly enhanced biological activity compared to the free ligands. jmchemsci.com Future work in this area will focus on the rational design of metal complexes with tailored properties.

| Research Focus | Potential Metal Ions | Desired Outcome |

| Antimicrobial Agents | Copper (II), Zinc (II), Nickel (II), Cobalt (II) | Development of complexes that can overcome antibiotic resistance by targeting different cellular pathways in bacteria and fungi. rdd.edu.iqresearchgate.net |

| Anticancer Therapeutics | Platinum (II), Ruthenium (II), Gold (III), Copper (II) | Design of complexes that can selectively target cancer cells, induce apoptosis, and overcome resistance to existing chemotherapeutic drugs like cisplatin. nih.govmdpi.com |

| Catalytic Applications | Palladium (II), Rhodium (III), Iridium (III) | Creation of novel metal complexes that can act as efficient catalysts in organic synthesis, for reactions such as C-C coupling or hydrogen transfer. |

The design strategy will involve modifying the ligand backbone to fine-tune the lipophilicity, stability, and geometry of the metal complex, thereby optimizing its therapeutic index and biological targeting capabilities.

Deeper Mechanistic Elucidation of Biological Activities

While derivatives of pyridine (B92270) carboxaldehydes are known to possess antimicrobial, anti-inflammatory, and anticancer activities, the precise molecular mechanisms are often not fully understood. nih.govacs.orgontosight.ai A critical direction for future research is to move beyond preliminary screening and delve into detailed mechanistic studies. This will involve:

Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors, DNA) with which the compounds and their metal complexes interact.

Pathway Analysis: Investigating the biochemical pathways that are modulated by these molecules, such as cell cycle regulation, apoptosis, and inflammatory signaling cascades.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the parent compound and its derivatives to understand how specific functional groups contribute to their biological activity. nih.gov

These studies will be crucial for optimizing lead compounds and transforming them into viable therapeutic candidates.

Computational Design and Prediction of New Bioactive Compounds

In silico methods are indispensable tools in modern drug discovery, offering a way to accelerate the design and screening of new compounds while reducing costs. science.gov Future research on this compound and its derivatives will heavily leverage computational chemistry.

Key computational approaches will include:

Molecular Docking: Simulating the binding of newly designed derivatives and complexes to the active sites of known biological targets to predict their binding affinity and mode of interaction. nih.govresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity, enabling the prediction of potency for untested molecules. researchgate.net

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.netauctoresonline.org

Density Functional Theory (DFT): Calculating the electronic structure and properties of the molecules and their metal complexes to understand their reactivity, stability, and interaction mechanisms at a quantum mechanical level. nih.gov

These computational efforts will guide synthetic chemists in prioritizing the most promising candidates for synthesis and biological evaluation.

Integration with Nanoscience and Drug Delivery Systems

A significant challenge for many bioactive compounds is poor solubility, limited bioavailability, and off-target toxicity. Nanotechnology offers powerful solutions to these problems through the development of advanced drug delivery systems. nih.govmdpi.com Future research should explore the integration of this compound derivatives and complexes with nanoscience.

Potential avenues of investigation include:

Encapsulation in Nanocarriers: Loading the active compounds into nanocarriers such as liposomes, polymeric nanoparticles, or micelles. This can protect the drug from degradation, improve its solubility in physiological media, and facilitate controlled release. mdpi.com

Surface Functionalization: Attaching the compounds to the surface of inorganic nanoparticles (e.g., gold or iron oxide) to create targeted therapeutic agents.

Development of Smart Delivery Systems: Designing nanocarriers that release their therapeutic payload in response to specific stimuli in the target microenvironment, such as changes in pH or the presence of certain enzymes, thereby enhancing specificity and reducing side effects. researchgate.net

By combining the unique chemical properties of this compound-based compounds with the advanced capabilities of nanodelivery systems, it may be possible to significantly enhance their therapeutic potential.

常见问题

Q. What are the established synthetic routes for 3-Hydroxy-6-methylpyridine-2-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves formylation or oxidation of pre-functionalized pyridine derivatives. For example, analogous compounds like 2-chloro-6-methylpyridine-4-carboxaldehyde (CAS 479613-16-6) are synthesized via Vilsmeier-Haack formylation, using POCl₃ and DMF . Optimization includes:

- Temperature control (0–5°C for electrophilic substitution).

- Use of protecting groups (e.g., methoxy or tert-butyl) to prevent hydroxyl group side reactions .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aldehyde proton (~9.5–10.5 ppm) and hydroxyl group (broad singlet, ~5–6 ppm). Compare with structurally similar compounds like 2-hydroxy-6-methylpyridine (CAS 3279-76-3) .

- IR : Stretching frequencies for aldehyde (∼1700 cm⁻¹) and hydroxyl (∼3200–3500 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve tautomeric ambiguity in solid-state structures .

Advanced Research Questions

Q. How can computational methods assist in predicting the tautomeric behavior of this compound under varying pH conditions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model keto-enol tautomerism.

- Compare energy barriers and thermodynamic stability of tautomers.

- Validate predictions experimentally using pH-dependent UV-Vis spectroscopy or NMR titration (e.g., monitor aldehyde proton shifts in DMSO-d₆/D₂O mixtures) .

Q. What strategies are recommended for resolving contradictions in crystallographic and spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine X-ray diffraction (SHELXL refinement ) with solid-state NMR to confirm hydrogen-bonding networks.

- Dynamic NMR : Analyze temperature-dependent spectra to detect tautomeric equilibria in solution.

- Neutron Diffraction : For precise hydrogen atom positioning in crystals, though limited by cost and accessibility.

Q. How to design stability studies for this compound under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products (e.g., quinone formation). Store in amber vials under inert gas (N₂/Ar) .

- Thermal Stability : TGA/DSC to determine melting/decomposition points.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the hydroxyl group?

- Methodological Answer :